molecular formula C12H12ClNO B13246202 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline

2-chloro-N-(furan-2-ylmethyl)-4-methylaniline

Cat. No.: B13246202
M. Wt: 221.68 g/mol
InChI Key: JJVJPKDASNDDDB-UHFFFAOYSA-N
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Description

2-chloro-N-(furan-2-ylmethyl)-4-methylaniline is an organic compound that features a chloro group, a furan ring, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline typically involves the reaction of 2-chlorobenzyl chloride with furan-2-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(furan-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(furan-2-ylmethyl)-4-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets. The chloro group and furan ring can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 2-chloro-N-(furan-2-ylmethyl)benzamide
  • 2-chloro-N-(furan-2-ylmethyl)-N-isopropyl-acetamide

Uniqueness

2-chloro-N-(furan-2-ylmethyl)-4-methylaniline is unique due to the presence of the methylaniline moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-4-methylaniline

InChI

InChI=1S/C12H12ClNO/c1-9-4-5-12(11(13)7-9)14-8-10-3-2-6-15-10/h2-7,14H,8H2,1H3

InChI Key

JJVJPKDASNDDDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CO2)Cl

Origin of Product

United States

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